molecular formula C9H17F3N2O B1439596 1-[3-(2,2,2-Trifluoroethoxy)propyl]piperazine CAS No. 1208420-34-1

1-[3-(2,2,2-Trifluoroethoxy)propyl]piperazine

Cat. No. B1439596
CAS RN: 1208420-34-1
M. Wt: 226.24 g/mol
InChI Key: ILEHMOSNWBSNBQ-UHFFFAOYSA-N
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Description

“1-[3-(2,2,2-Trifluoroethoxy)propyl]piperazine” is a chemical compound with the CAS Number: 1208420-34-1 . It has a molecular weight of 226.24 . The IUPAC name for this compound is 1-[3-(2,2,2-Trifluoroethoxy)propyl]piperazine .


Molecular Structure Analysis

The InChI code for “1-[3-(2,2,2-Trifluoroethoxy)propyl]piperazine” is 1S/C9H17F3N2O/c10-9(11,12)8-15-7-1-4-14-5-2-13-3-6-14/h13H,1-8H2 . This code provides a specific representation of the molecular structure.


Physical And Chemical Properties Analysis

The compound “1-[3-(2,2,2-Trifluoroethoxy)propyl]piperazine” has a molecular weight of 226.24 .

Scientific Research Applications

Environmental Science

In environmental science, this compound’s potential degradation products and their environmental impact can be studied to understand the ecological footprint of new materials or chemicals introduced into the environment.

These applications demonstrate the versatility of 1-[3-(2,2,2-Trifluoroethoxy)propyl]piperazine in various fields of scientific research. Its unique chemical structure makes it a valuable tool for innovation and discovery across multiple disciplines .

Safety and Hazards

For safety information and potential hazards, it is recommended to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

properties

IUPAC Name

1-[3-(2,2,2-trifluoroethoxy)propyl]piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17F3N2O/c10-9(11,12)8-15-7-1-4-14-5-2-13-3-6-14/h13H,1-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILEHMOSNWBSNBQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)CCCOCC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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